Isobenzan

Toxicology Risk Assessment Occupational Safety

Procure this essential analytical standard to advance your cyclodiene research. Isobenzan (Telodrin, CAS 297-78-9) is a unique GABA-gated chloride channel antagonist, critical for comparative neurophysiology studies against pyrethroids. Its quantifiably different cross-resistance profile (moderate ×42A factor against dieldrin-resistant strains) and distinct temperature-dependent persistence make it an irreplaceable probe, not a generic substitute. As a historic insecticide (1958-1965), global availability is limited to specialized laboratories compliant with international shipping of Dangerous Goods (UN 2811, PG I). Secure your supply of this niche research compound to ensure continuity in environmental fate and bioavailability investigations.

Molecular Formula C9H4Cl8O
Molecular Weight 411.7 g/mol
CAS No. 297-78-9
Cat. No. B166222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsobenzan
CAS297-78-9
Molecular FormulaC9H4Cl8O
Molecular Weight411.7 g/mol
Structural Identifiers
SMILESC12C(C(OC1Cl)Cl)C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl
InChIInChI=1S/C9H4Cl8O/c10-3-4(11)8(15)2-1(5(12)18-6(2)13)7(3,14)9(8,16)17/h1-2,5-6H
InChIKeyLRWHHSXTGZSMSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySol in ether, acetone, benzene, xylene, heavy aromatic naphtha
Greater than 1% in ethanol & kerosene
25 g/100 ml acetone at 25 °C, 38 g/100 ml benzene at 25 °C, 34 g/100 ml carbon tetrachloride at 25 °C, 2 g/100 ml fuel oil at 25 °C, 34 g/100 ml toluene at 25 °C, 29 g/100 ml xylene at 25 °C.
It is soluble in water to about 0.1 mg/L at 20 °C.

Isobenzan (CAS 297-78-9) Procurement Guide: Baseline Compound Characteristics and Classification


Isobenzan (Telodrin, CAS 297-78-9) is a highly toxic, organochlorine insecticide within the cyclodiene subclass [1]. As a member of oxolanes, its IUPAC name is 1,3,4,5,6,7,8,8-octachloro-1,3,3a,4,7,7a-hexahydro-4,7-methanoisobenzofuran [2]. Historically, it was produced only between 1958 and 1965, with its use now largely discontinued and banned in most parts of the world due to its extreme toxicity and propensity for environmental bioaccumulation [3].

Why Procuring Isobenzan (CAS 297-78-9) is Not Interchangeable with Other Cyclodiene Insecticides


Generic substitution within the cyclodiene class (e.g., Dieldrin, Endrin, Aldrin) is scientifically unsound. Isobenzan exhibits quantifiably different levels of cross-resistance in pest populations, a distinct profile of residual activity in environmental matrices, and a unique potency-to-residue relationship compared to its analogs [1]. Its differential behavior under varying temperature regimes further underscores that it cannot be treated as a functional equivalent, necessitating compound-specific sourcing and application strategies [2].

Isobenzan (297-78-9): A Comparative Evidence Guide for Scientific and Procurement Decision-Making


Comparative Acute Oral Toxicity (LD50) of Isobenzan vs. Other Cyclodienes in Rats

Isobenzan exhibits an acute oral LD50 of 4.8 mg/kg in rats, placing it among the most acutely toxic cyclodiene insecticides . This is a higher level of acute oral toxicity compared to Dieldrin, Aldrin, and Heptachlor, and is comparable to Endrin [1][2].

Toxicology Risk Assessment Occupational Safety

Cross-Resistance Factor of Isobenzan in Cyclodiene-Resistant Cabbage Maggots

In a cyclodiene-resistant strain of cabbage maggot (Hylemya brassicae) that showed high resistance to aldrin (×1127), cross-resistance to isobenzan was significantly lower at ×42A [1]. This contrasts sharply with the high cross-resistance observed for dieldrin (×971.6) and the lower cross-resistance for endrin (×35.2) [1].

Insecticide Resistance Management Entomology Pest Control

Comparative Persistence of Biological Activity in Soil at Different Temperatures

A soil persistence study using Folsomia candida found that the residual effectiveness of isobenzan was moderately persistent, but unlike other tested compounds, its biological activity persisted longer at a higher temperature (24°C) than at a lower temperature (13°C) [1]. In contrast, dieldrin's activity was similar at both temperatures, while compounds like diazinon and chlorpyrifos were less persistent at the higher temperature [1].

Environmental Fate Soil Science Ecotoxicology

Differential Potency of Isobenzan by Application Method: Topical vs. Residue

When assessed against tsetse flies, Isobenzan was 10-23 times as potent as DDT by topical application, but its effectiveness dropped to only 2.2-6.3 times that of DDT when tested as a dry residue on glass [1]. This 4-5 fold reduction in relative potency from topical to residue application is a distinctive physicochemical behavior not mirrored by DDT or some organophosphates [1].

Formulation Science Applied Entomology Bioavailability

Inferior Residual Action of Isobenzan Compared to Dieldrin on Vegetation

A field bioassay assessing deposits on riverine vegetation found that while both compounds were extremely toxic initially, Isobenzan was only approximately half as efficient as Dieldrin in terms of residual action against tsetse flies (Glossina palpalis) [1].

Vector Control Field Persistence Environmental Chemistry

Suppression of GABA-Activated Chloride Current: Shared Mechanism, Differentiating Context

Isobenzan, like other cyclodienes (Endrin, Dieldrin, Heptachlor-epoxide) and Lindane, acts by suppressing GABA-induced chloride currents [1]. While this confirms its class-level mechanism, the finding that this effect is in direct contrast to the action of pyrethroids (which target sodium channels) underscores why Isobenzan is not interchangeable with non-cyclodiene insecticides [1].

Neurotoxicology Mode of Action Ion Channels

Defined Research and Application Scenarios for Isobenzan (Telodrin) Driven by Quantitative Evidence


Insecticide Resistance Mechanism Studies

Isobenzan serves as a unique chemical probe for investigating cyclodiene cross-resistance patterns. Its moderate cross-resistance factor (×42A) in dieldrin/aldrin-resistant strains provides a distinct comparative baseline against high-resistance analogs like Dieldrin (×971.6) and low-resistance compounds like Lindane (×19.7), enabling nuanced studies of target-site insensitivity mechanisms [1].

Environmental Fate and Transport Modeling

The atypical temperature-dependent persistence of Isobenzan, where biological activity is greater at higher soil temperatures, makes it a valuable model compound for studying the influence of climate variables on organochlorine degradation pathways. This behavior differentiates it from Dieldrin and other analogs, requiring compound-specific parameters in fate models [2].

Formulation and Bioavailability Research

The marked disparity in Isobenzan's potency between topical application (10-23x DDT) and residue exposure (2.2-6.3x DDT) highlights it as an excellent test compound for research into pesticide bioavailability, formulation efficiency, and the physicochemical factors governing cuticular penetration versus residual pickup in insects [3].

Comparative Neurotoxicology

As a confirmed GABA-gated chloride channel antagonist, Isobenzan is essential for comparative studies differentiating the neurophysiological effects of cyclodienes from those of pyrethroids. Its mechanism provides a well-defined control or comparator in experiments aimed at elucidating the convulsant actions of different insecticide classes [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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